REACTION_SMILES
|
[CH2:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[Br:23].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[H-:14].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[nH:7][cH:8]1.[Na+:15].[OH2:24]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[n:7]([CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc([N+](=O)[O-])c[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cc([N+](=O)[O-])cn1Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |